molecular formula C23H26N2O3S B2379555 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide CAS No. 878062-95-4

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide

Cat. No.: B2379555
CAS No.: 878062-95-4
M. Wt: 410.53
InChI Key: RBVSVAOCNARZBQ-UHFFFAOYSA-N
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Description

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is a synthetic indole-acetamide derivative characterized by a benzylsulfonyl substituent at the 3-position of the indole ring and a cyclohexyl group attached to the acetamide nitrogen. The benzylsulfonyl moiety may enhance electron-withdrawing effects and hydrogen-bonding capacity, while the cyclohexyl group likely contributes to increased lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c26-23(24-19-11-5-2-6-12-19)16-25-15-22(20-13-7-8-14-21(20)25)29(27,28)17-18-9-3-1-4-10-18/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16-17H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVSVAOCNARZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the benzylsulfonyl group through a sulfonylation reaction. The final step involves the attachment of the cyclohexylacetamide moiety via an amide coupling reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or boron trifluoride as catalysts .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets in biological systems. The benzylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide and related compounds:

Compound Name Indole Substituent Acetamide Substituent Key Properties/Activities Reference
This compound 3-Benzylsulfonyl Cyclohexyl Hypothesized enhanced lipophilicity and potential sulfonyl-mediated bioactivity N/A
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (e.g., 3j, 3a, 3k) 3-Hydroxyiminomethyl Substituted phenyl High antioxidant activity (FRAP/DPPH assays) due to halogen substituents
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide 3-Phenylsulfonyl Methyl Studied via spectroscopic analysis; phenylsulfonyl group may reduce steric bulk vs. benzylsulfonyl
N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide 3-Formyl, 2-Methyl Cyclohexyl Discontinued compound; formyl group may impart reactivity vs. sulfonyl’s stability

Key Comparative Analysis

Substituent Effects on Bioactivity Halogens vs. Sulfonyl Groups: Compounds like 3j and 3a (–4) exhibit strong antioxidant activity attributed to halogen atoms (e.g., Cl, Br) at para positions on the phenyl ring. These substituents enhance radical scavenging via electron-withdrawing effects. Sulfonyl Variants: The phenylsulfonyl group in ’s compound lacks the methylene spacer seen in the target’s benzylsulfonyl group, resulting in reduced flexibility and possibly weaker membrane penetration. Benzylsulfonyl’s extended structure could improve binding to hydrophobic pockets in proteins .

Acetamide Side Chain Modifications

  • Cyclohexyl vs. Substituted Phenyl : The cyclohexyl group in the target compound and ’s analog increases lipophilicity (logP ~3.5–4.0 estimated) compared to polar substituted phenyl groups (e.g., hydroxyl or nitro derivatives in –4). This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .

Spectroscopic and Computational Insights

  • highlights the use of FT-IR and NMR to confirm the indole-sulfonyl linkage, a methodology applicable to the target compound. Theoretical calculations (e.g., HOMO-LUMO gaps) could further elucidate how benzylsulfonyl versus phenylsulfonyl groups affect electronic properties and reactivity .

Biological Activity

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an indole ring, benzylsulfonyl group, and a cyclohexylacetamide moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24N2O2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Key Features:

  • Indole Ring : Known for its role in various biological activities.
  • Benzylsulfonyl Group : Often associated with enzyme inhibition.
  • Cyclohexylacetamide Moiety : Imparts lipophilicity, enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group may act as a pharmacophore, facilitating binding to active sites of target proteins, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins, stabilizing the binding.

Pharmacological Studies

Research has demonstrated that compounds similar to this compound exhibit various pharmacological effects:

  • Enzyme Inhibition : Studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
  • Analgesic Activity : In vivo studies have shown potential analgesic effects, suggesting utility in pain management .

Case Studies

  • Cyclooxygenase Inhibition
    • A study explored the synthesis and docking of related compounds that inhibit COX-2. Results indicated that modifications on the indole ring significantly influenced inhibitory potency .
  • Analgesic Efficacy
    • An evaluation of analogs demonstrated significant analgesic activity in animal models, supporting the therapeutic potential of compounds with similar structures .

Comparative Analysis

Compound NameStructureBiological ActivityReferences
This compoundStructureCOX inhibition, analgesic
4-(2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamido)benzamideSimilarAnti-inflammatory
4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamideSimilarEnzyme inhibition

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